molecular formula C21H38ClNS B14450378 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 76652-34-1

3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride

Cat. No.: B14450378
CAS No.: 76652-34-1
M. Wt: 372.1 g/mol
InChI Key: RUPXIFBELOULHT-UHFFFAOYSA-M
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Description

3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C₂₁H₃₈ClNS It is a quaternary ammonium salt, characterized by the presence of a pyridinium ion substituted with a methyl group and a tetradecylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride typically involves the quaternization of 3-methylpyridine with a suitable alkylating agent. One common method is the reaction of 3-methylpyridine with tetradecylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.

    Substitution: The chloride ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Metathesis reactions can be carried out using silver nitrate or sodium tetrafluoroborate in aqueous or organic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-Methylpyridine.

    Substitution: Various pyridinium salts with different anions.

Scientific Research Applications

3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes. Additionally, its ability to form micelles aids in the solubilization and delivery of hydrophobic drugs, enhancing their bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium salt with similar structural features but lacking the long alkyl chain.

    N-Methylpyridinium chloride: Another quaternary ammonium salt with a methyl group on the nitrogen atom of the pyridine ring.

Uniqueness

3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the long tetradecylsulfanyl chain, which imparts amphiphilic properties. This makes it particularly effective as a surfactant and in forming micelles for drug delivery applications.

Properties

CAS No.

76652-34-1

Molecular Formula

C21H38ClNS

Molecular Weight

372.1 g/mol

IUPAC Name

3-methyl-1-(tetradecylsulfanylmethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C21H38NS.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23-20-22-17-15-16-21(2)19-22;/h15-17,19H,3-14,18,20H2,1-2H3;1H/q+1;/p-1

InChI Key

RUPXIFBELOULHT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-]

Origin of Product

United States

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